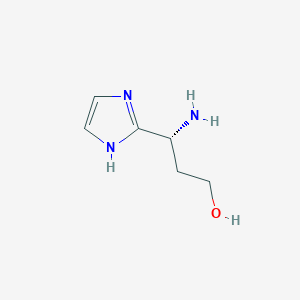
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is a chiral compound featuring an amino group, an imidazole ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as an imidazole derivative.
Reaction Conditions: The precursor undergoes a series of reactions including amination and hydroxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Automation: Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functional groups.
Reduced Derivatives: Compounds with reduced imidazole rings.
Substituted Derivatives: Compounds with various substituents on the amino group.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
Histidine: An amino acid with an imidazole ring, similar in structure but different in function.
Imidazole-4-acetate: A compound with an imidazole ring and a carboxylate group, used in different applications.
Uniqueness
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
Biologische Aktivität
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol, also known as a derivative of imidazole, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H9N3O
- Molecular Weight : 141.15 g/mol
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly proteins and nucleic acids. The imidazole ring contributes to its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its activity in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by highlighted that compounds similar to this compound demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Antimalarial Activity
Another notable application is in the field of antimalarials. A study identified imidazole derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The compound showed promising results in inhibiting the growth of Plasmodium falciparum, with IC50 values indicating potent activity ( ).
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease. Studies are ongoing to elucidate these mechanisms further.
Case Studies and Experimental Findings
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1H-imidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(1-4-10)6-8-2-3-9-6/h2-3,5,10H,1,4,7H2,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
LNCQWSQNUSQZEC-RXMQYKEDSA-N |
Isomerische SMILES |
C1=CN=C(N1)[C@@H](CCO)N |
Kanonische SMILES |
C1=CN=C(N1)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















